2,2',3,4',5',6-Hexachlorobiphenyl

描述

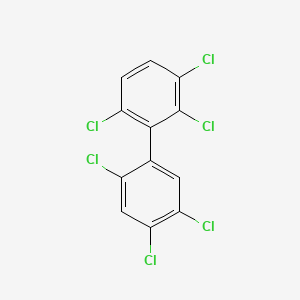

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-3-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)11(6)5-3-9(16)10(17)4-8(5)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHLFUVHHXCNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073498 | |

| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-04-0 | |

| Record name | PCB 149 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JNS37UVGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport of 2,2 ,3,4 ,5 ,6 Hexachlorobiphenyl

Global and Regional Environmental Prevalence

PCBs, including 2,2',3,4',5',6-Hexachlorobiphenyl, have been detected in virtually all environmental compartments across the globe, from industrialized areas to remote regions such as the Arctic and Antarctic. nih.govaber.ac.ukiupac.org Their widespread presence is a testament to their environmental persistence and their capacity for long-range transport. nih.govwaterquality.gov.au Concentrations of PCBs are generally higher in the Northern Hemisphere, reflecting historical production and usage patterns. waterquality.gov.au

A study of marine mammals stranded along the coast of the UK between 2010 and 2013 detected at least 145 different PCB congeners in every individual analyzed. nih.gov While the study did not report specific concentrations for this compound, it highlighted that the PCB profiles in many animals did not resemble the commercial Aroclor mixtures, suggesting that the congener patterns are altered by environmental processes and biotransformation. nih.gov The study also performed chiral analysis on PCB 149, among others, and found non-racemic enantiomer fractions, which suggests that enantiomer-selective metabolic processes may occur in marine mammals. nih.gov

In another instance, a sei whale exhibited a PCB profile with lighter and inadvertent PCB congeners, suggesting atmospheric deposition as a primary exposure route rather than terrestrial discharges. nih.gov This finding underscores the importance of atmospheric transport in the global distribution of PCBs.

Inter-Compartmental Partitioning Dynamics in Aquatic and Terrestrial Systems

The environmental behavior of this compound is governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow), which are characteristic of highly chlorinated PCBs. frontiersin.orgdergipark.org.tr These properties dictate its partitioning between different environmental compartments such as water, sediment, soil, and air.

Due to their hydrophobic nature, PCBs strongly adsorb to organic matter and particulate matter in aquatic systems. nm.govnih.gov Consequently, sediments often act as a major sink and a long-term source of PCBs to the overlying water column. researchgate.net The concentration of PCBs in sediment pore water is a key parameter for assessing their bioavailability and mobility. nih.govmit.edu

The sediment-water partitioning of PCBs is a dynamic process influenced by factors such as sediment composition (e.g., organic carbon content), water flow, and resuspension events. nih.govresearchgate.net Resuspension of contaminated sediments, caused by natural events like storms or human activities such as dredging, can lead to a significant release of PCBs into the water column. researchgate.net Studies have shown that following a resuspension event, dissolved PCB concentrations in the water column can be much higher than under stationary conditions, and it may take a considerable amount of time for equilibrium to be re-established. researchgate.net

The partitioning behavior is congener-specific, with more hydrophobic, highly chlorinated congeners like this compound tending to be more strongly sorbed to sediments. nm.gov

Table 1: Factors Influencing Sediment-Water Partitioning of PCBs

| Factor | Influence on PCB Partitioning |

|---|---|

| Organic Carbon Content | Higher organic carbon content in sediment leads to stronger sorption of PCBs. nm.govnih.gov |

| Particle Size | PCBs tend to associate with finer sediment particles due to their larger surface area to volume ratio. researchgate.net |

| Resuspension Events | Can release PCBs from sediments into the water column, increasing their bioavailability. researchgate.net |

| Hydrophobicity (Kow) | Higher Kow values result in greater partitioning to the sediment phase. frontiersin.org |

The exchange of PCBs between the atmosphere and various surfaces (water, soil, vegetation) is a critical component of their environmental transport. nih.gov Volatilization from contaminated surfaces can be a significant source of PCBs to the atmosphere, while atmospheric deposition (both wet and dry) contributes to their widespread distribution. iupac.orgdergipark.org.tr The direction and magnitude of this exchange are influenced by factors such as temperature, wind speed, and the physicochemical properties of the specific PCB congener.

For highly chlorinated PCBs like this compound, which have lower vapor pressures, deposition processes are generally favored over volatilization, especially in cooler climates. However, they can still undergo atmospheric transport, often adsorbed to airborne particulate matter. dergipark.org.tr

In terrestrial environments, PCBs are strongly sorbed by soil organic matter, which significantly limits their mobility. nm.govnih.gov The mobility of PCBs in soil is generally low when leached with water but can be significantly higher if leached with organic solvents. nm.gov The extent of sorption is directly correlated with the organic carbon content of the soil and the degree of chlorination of the PCB molecule; more highly chlorinated biphenyls are more tenaciously held. nm.gov

However, the presence of plants can alter the mobility of PCBs in soil. nih.gov For instance, some plants can enhance the leaching of PCBs, potentially by increasing the amount of particulate organic carbon in the soil leachate. nih.gov The mobility of PCBs in soil is a complex process influenced by soil properties, the specific PCB congener, and the presence of co-contaminants and biological activity. dergipark.org.trnih.gov

Table 2: Soil Partition Coefficients (Kd) for a PCB

| Soil Type | Kd (mL g-1) |

|---|---|

| Carbonated, high-organic-matter-content soil | 49 |

| Acidic, low-organic-matter-content soil | 22 |

Data for 14C-labelled 2,2',5,5'-tetrachlorobiphenyl, illustrating the influence of soil type on partitioning. nih.gov

Long-Range Atmospheric and Oceanic Transport Modeling

The presence of PCBs in remote ecosystems is clear evidence of their capacity for long-range environmental transport. nih.goviupac.org Atmospheric transport is considered the primary pathway for the global distribution of these persistent organic pollutants. dergipark.org.trsemanticscholar.org Semi-volatile compounds can undergo a process of "global distillation" or the "grasshopper effect," where they are volatilized in warmer regions, transported through the atmosphere, and then deposited in cooler, higher-latitude environments. semanticscholar.org

Mathematical models are used to simulate the long-range transport and fate of PCBs in the environment. researchgate.netmorressier.com These models couple atmospheric and oceanic circulation patterns with the physicochemical properties of the PCB congeners to predict their distribution and accumulation in different parts of the world. For instance, atmospheric dispersion models can be used to predict the transport of airborne PCBs from a source area into the surrounding atmosphere and water bodies. morressier.com Similarly, coupled hydrodynamic-biogeochemical models can be used to assess the dispersion of PCBs in marine environments and their transfer through the food web. researchgate.net

Source Apportionment Methodologies for Environmental Contamination

Identifying the sources of PCB contamination in the environment is crucial for effective management and remediation. researchgate.netmdpi.com Source apportionment methodologies use the detailed congener-specific patterns of PCBs found in environmental samples to trace them back to their original sources.

One of the most common techniques is Positive Matrix Factorization (PMF). researchgate.netmdpi.com PMF is a receptor model that analyzes the covariance of congener concentrations in a set of samples to identify a smaller number of "factors" or source profiles that, when combined in different proportions, can reconstruct the observed congener patterns. researchgate.netmdpi.com These factors can then be associated with specific sources, such as different commercial PCB mixtures (e.g., Aroclors), industrial emissions, or atmospheric deposition. mdpi.com

For example, a PMF analysis of PCB concentrations in the Delaware River identified several factors that were associated with sources such as sediment resuspension, contaminated sites, and wastewater effluents. researchgate.net Similarly, a study on the Beiluo River in China used PMF to apportion PCB sources to combustion-related activities, commercial PCB mixtures, and industrial emissions. mdpi.com These methods are powerful tools for understanding the complex mixture of PCB sources that can contribute to contamination at a particular location.

Environmental Fate and Transformation of 2,2 ,3,4 ,5 ,6 Hexachlorobiphenyl

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For persistent organic pollutants like PCB 149, these pathways are often slow but can contribute to its eventual transformation.

Photolytic Transformation Kinetics and Mechanisms

Chemical Dechlorination Reactions in Environmental Matrices

Chemical dechlorination of PCBs can occur in certain environmental matrices, although it is generally a slow process under natural conditions. Research has explored various chemical methods for the remediation of PCB-contaminated soils and sediments, but naturally occurring chemical dechlorination is less well-documented for specific congeners like PCB 149.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process in the environmental fate of PCBs.

Microbial Reductive Dechlorination in Anaerobic Environments

Under anaerobic conditions, such as those found in deep sediments, a key transformation process for highly chlorinated PCBs is microbial reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) rings, which are replaced by hydrogen atoms. nih.gov This is a significant step in the detoxification of PCBs, as the resulting less-chlorinated congeners are generally less toxic and more susceptible to further degradation. epa.gov

Specific groups of anaerobic bacteria are responsible for the reductive dechlorination of PCBs. Among the most well-studied are members of the phylum Chloroflexi, particularly the genus Dehalococcoides. nih.gov These organisms are known as dehalorespirers because they can use chlorinated compounds as electron acceptors in their metabolism, a process that can support their growth. nih.govepa.gov For instance, Dehalococcoides sp. strain CBDB1 has been shown to dechlorinate various chlorinated aromatic compounds. nih.gov While not all strains have been tested against every PCB congener, the presence of Dehalococcoides in PCB-contaminated sites is often linked to observed dechlorination activity. nih.gov Other bacteria, such as those from the genus Geobacter, are also found in consortia that dechlorinate PCBs, though their direct role in the dechlorination process is less clear. nih.gov

The removal of chlorine atoms by microbial action is often regiospecific, meaning that chlorines at certain positions on the biphenyl rings are preferentially removed. In many anaerobic environments, the dechlorination of highly chlorinated PCBs primarily targets meta and para chlorines. nih.govepa.gov This is significant because the toxicity of some PCB congeners is associated with the presence of meta and para chlorines. The removal of these chlorines reduces the "dioxin-like" toxicity of the PCB mixture. nih.gov

For example, robust sediment-free mixed cultures derived from contaminated river sediment have been shown to extensively dechlorinate Aroclor 1260, a commercial PCB mixture containing highly chlorinated congeners. These cultures were found to remove flanked meta-chlorines, a process referred to as Process N. nih.gov The dechlorination of 2,2',3,4',5',6-hexachlorobiphenyl (PCB 149) would likely follow similar patterns, with the removal of its meta (positions 3 and 5') and para (position 4') chlorines being the initial steps in its anaerobic degradation. The specific dechlorination products of PCB 149 would be less chlorinated biphenyls, which could then potentially undergo further dechlorination or aerobic degradation.

Potential Anaerobic Dechlorination Products of this compound (PCB 149)

| Initial Congener | Potential Dechlorination Step | Resulting Congener Class |

|---|---|---|

| This compound | Removal of a meta chlorine | Pentachlorobiphenyl |

| This compound | Removal of a para chlorine | Pentachlorobiphenyl |

| Pentachlorobiphenyl | Further dechlorination | Tetrachlorobiphenyl, etc. |

It is important to note that the complete mineralization of highly chlorinated PCBs often requires a sequence of anaerobic and aerobic degradation steps. epa.gov Anaerobic dechlorination reduces the number of chlorine atoms, making the resulting congeners more amenable to attack by aerobic bacteria through oxidative pathways. nih.gov

Table of Chemical Compounds

Persistence and Recalcitrance Factors for Hexachlorobiphenyl Isomers

Hexachlorobiphenyls are among the more persistent PCB congeners found in the environment. Their recalcitrance is primarily due to their chemical structure, specifically the number and position of chlorine atoms on the biphenyl rings.

The high degree of chlorination makes them chemically stable and less water-soluble, leading to their strong adsorption to sediments and soils and bioaccumulation in fatty tissues. nih.govnih.gov The biological half-life of PCBs has been shown to increase with the number of chlorine atoms. nih.govnih.gov

The chlorine substitution pattern is a critical factor determining a congener's susceptibility to microbial degradation.

Anaerobic Dechlorination: While reductive dechlorination is the primary pathway for their initial breakdown, the rate and extent can be slow. The presence of multiple ortho-chlorines (e.g., at positions 2, 2', 6) can inhibit dechlorination at adjacent positions.

Aerobic Oxidation: The presence of chlorine atoms, particularly at the ortho positions, sterically hinders the binding of dioxygenase enzymes, which are essential for ring cleavage. epa.gov Congeners lacking adjacent un-chlorinated carbon atoms are highly resistant to this mode of attack. This compound, with chlorines at positions 2,2',3, and 6, presents a significant challenge for aerobic bacteria.

Therefore, the combination of high chlorine content and a substitution pattern that protects the biphenyl rings from enzymatic attack contributes significantly to the environmental persistence of this compound and other isomers with similar structures.

Bioaccumulation Kinetics and Steady-State Modeling in Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. For lipophilic compounds like PCB 149, this process is significantly influenced by the organism's physiology and the chemical's properties.

Uptake and Elimination Dynamics in Aquatic Organisms (e.g., Fish)

In aquatic environments, fish can absorb PCBs, including the hexachlorobiphenyl congener PCB 149, through two primary pathways: directly from the water across the gills and from their diet via the gastrointestinal tract. For highly lipophilic (fat-loving) and poorly water-soluble compounds like PCBs, dietary intake is considered the more significant route of uptake.

The elimination of PCBs from fish is a much slower process. It can occur through fecal egestion, diffusion back across the gills, and metabolic biotransformation into more water-soluble forms that can be more easily excreted. However, many PCB congeners are resistant to metabolism, which contributes to their long-term retention in tissues. The rate of elimination is also influenced by environmental factors such as water temperature, with slower elimination observed at lower temperatures.

Dermal and Dietary Exposure Pathways

For most organisms, including humans, dietary intake is the principal route of exposure to PCBs. nih.gov These compounds accumulate in the fatty tissues of animals, and as they move up the food chain, their concentrations increase. nih.gov Therefore, consumption of contaminated foods such as fish, meat, and dairy products is the primary source of PCB body burden. nih.govnih.gov

Other exposure pathways include inhalation of indoor and outdoor air, dermal (skin) contact, and ingestion of dust and soil. nih.gov While dietary exposure is dominant for more highly-chlorinated PCBs, inhalation may be a significant pathway for lower-chlorinated, more volatile congeners. nih.gov PCBs are absorbed into the body through all these routes and are then transported in the blood, often bound to proteins, and distributed to various tissues. nih.gov

Mechanisms of Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food web.

Role of Lipid Content and Metabolism

The high lipophilicity of PCB 149 is a key factor in its bioaccumulation and trophic transfer. Because it dissolves readily in fats, it accumulates in the lipid-rich tissues of organisms. Organisms with higher lipid content will generally accumulate higher concentrations of PCBs. As predators consume prey, these stored fats, along with the accumulated PCBs, are transferred and assimilated, leading to higher concentrations at the next trophic level. researchgate.net

Metabolism, or the lack thereof, also plays a crucial role. The structure of a PCB congener determines its susceptibility to being broken down by enzymes in the body. Congeners that are more resistant to metabolism are more likely to persist and biomagnify. While some organisms can metabolize certain PCBs, the process is often slow, and some congeners, particularly the more highly chlorinated ones, are highly resistant. Studies have shown that the ability to metabolize PCBs varies significantly between species. For instance, some marine mammals exhibit low rates of activity from the enzymes responsible for metabolizing certain PCB structures, contributing to the high concentrations often found in these top predators.

Trophic Magnification Factors (TMFs) in Diverse Ecosystems (e.g., Marine Mammals, Avian Species)

To quantify the extent of biomagnification across an entire food web, scientists use a metric called the Trophic Magnification Factor (TMF). The TMF is calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of a range of organisms in a food web. nih.gov Trophic levels are often determined by analyzing stable nitrogen isotope ratios (δ¹⁵N). A TMF value greater than 1 indicates that the chemical is biomagnifying, meaning its concentration is increasing with each step up the food web. nih.gov

TMFs provide a more holistic measure of biomagnification than biomagnification factors (BMFs), which only consider a single predator-prey relationship. nih.gov The value of a TMF can be influenced by various ecological factors, including the specific structure of the food web, the age and migratory patterns of the species, and environmental conditions. nih.govnih.gov

A study of the food web at Qilianyu Island in the South China Sea investigated the bioaccumulation of 34 PCB congeners, including a co-eluting mixture of PCB 149 and PCB 139. The study found a significant positive correlation between the concentrations of total PCBs and the trophic level (δ¹⁵N values) of the biota, which included various fish and bird species. This indicates that PCBs, including the hexachlorobiphenyls, are biomagnifying in this marine ecosystem.

Table 1: Mean PCB Concentrations in Biota from Qilianyu Island, South China Sea

| Species | Trophic Level (δ¹⁵N) | ΣPCBs (ng/g lipid weight) |

| Scarus ghobban (Blue-barred parrotfish) | 6.7 ± 0.3 | 2.1 ± 1.1 |

| Calotomus carolinus (Carolinus parrotfish) | 7.0 ± 0.5 | 1.8 ± 0.7 |

| Epinephelus fuscoguttatus (Brown-marbled grouper) | 9.4 ± 0.5 | 4.8 ± 1.2 |

| Lutjanus bohar (Two-spot red snapper) | 10.1 ± 0.4 | 11.0 ± 4.0 |

| Sterna bergii (Great crested tern) | 10.8 ± 0.3 | 29.8 ± 10.3 |

| Egretta intermedia (Intermediate egret) | 10.8 ± 0.3 | 277.1 ± 72.8 |

Data sourced from a 2022 study on biota from Qilianyu Island. The ΣPCBs value includes PCB 149. The clear increase in PCB concentration with trophic level demonstrates biomagnification.

Congener-Specific Bioavailability and Tissue Distribution (Non-Human)

The specific arrangement of chlorine atoms on the biphenyl structure of each PCB congener influences its physical and chemical properties, and thus its bioavailability and how it is distributed among different tissues in an organism.

Studies on various animal species have shown that once absorbed, PCBs are not evenly distributed throughout the body. Due to their lipophilicity, they tend to concentrate in tissues with high lipid content, such as adipose (fat) tissue, liver, skin, and brain. For example, studies on other hexachlorobiphenyls have shown that adipose tissue is the primary storage site. nih.gov

The kinetics of distribution can also vary. In a study on birds exposed to PCB 153, the liver, brain, and gonads reached a steady state with plasma concentrations in less than three days, while adipose tissue and the rest of the carcass took significantly longer (around 10-12 days). nih.gov This indicates that some tissues rapidly accumulate the compound, while others serve as longer-term storage depots. The specific distribution pattern of PCB 149 would be expected to follow these general principles, concentrating in fatty tissues, with the exact rates and proportions depending on the species' physiology and metabolism.

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| PCB 149 | This compound |

| PCB 139 | 2,2',3,3',4,6'-Hexachlorobiphenyl |

| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) |

| PCBs | Polychlorinated Biphenyls |

Ecotoxicological Interactions and Effects on Non Human Biological Receptors

Endocrine System Modulation in Wildlife and Aquatic Species

Polychlorinated biphenyls are widely recognized as endocrine-disrupting chemicals that can interfere with hormonal systems in wildlife. These effects are often congener-specific, meaning the chemical structure of the individual PCB determines its biological activity.

Steroidogenesis Alterations

Detailed studies focusing specifically on the effects of 2,2',3,4',5',6-Hexachlorobiphenyl on steroidogenesis—the biological process of producing steroid hormones such as estrogens and androgens—in wildlife and aquatic species are not available in the reviewed scientific literature.

Research on other hexachlorobiphenyl congeners and PCB mixtures has demonstrated the potential to alter reproductive hormone homeostasis. For example, studies on mink and rats exposed to different PCBs have shown effects on uterine estrogen and progesterone (B1679170) receptors and decreased plasma testosterone (B1683101) levels. However, these findings cannot be directly attributed to this compound without specific investigation.

Thyroid Hormone Homeostasis Disruption

There is a lack of specific research on the disruption of thyroid hormone homeostasis by this compound.

The thyroid system is a known target for many PCB congeners. Studies on wild fish populations have established correlations between the concentration of various PCB congeners in tissues and altered levels of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). The proposed mechanisms include interference with hormone transport and metabolism. While this compound is a component of environmental PCB mixtures, its individual contribution to these effects has not been specifically elucidated.

Immunological System Responses in Avian and Mammalian Wildlife

Specific data on the immunological effects of this compound in avian and mammalian wildlife could not be identified in the existing literature.

The immune system is a sensitive target for environmental contaminants, and PCBs as a group are known to be immunotoxic. Research on other PCB congeners and mixtures has shown a range of effects in wildlife, including alterations in lymphocyte proliferation and phagocyte function, leading to suppressed immune responses. Without targeted research, the specific immunological impact of this compound remains unknown.

Neurodevelopmental and Neurobehavioral Manifestations in Experimental Animal Models (Non-Human)

The neurotoxic potential of PCBs is a significant area of concern, particularly regarding developmental exposures. However, studies specifically examining the neurodevelopmental and neurobehavioral effects of this compound are not available.

Dopamine (B1211576) Metabolism Pathways

No research was found that specifically investigates the interaction of this compound with dopamine metabolism pathways.

Studies on other PCB congeners have suggested that the mechanism of neurotoxicity can differ based on the chlorine substitution pattern. For instance, lower-chlorinated PCBs have been shown to interfere with dopamine synthesis and uptake. It is suggested that highly-chlorinated congeners, such as this compound, may act through different mechanisms, but specific data on their effect on the dopaminergic system is lacking.

Oxidative Stress Induction

There is no specific evidence from the reviewed literature demonstrating that this compound induces oxidative stress in the brains of experimental animal models.

Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the body to detoxify them, is a recognized mechanism of toxicity for many chemicals, including some PCB mixtures like Aroclor 1254. This process can lead to cellular damage in the brain and is implicated in neurodegeneration. The role of this compound in this specific mechanism has not been a subject of direct study.

Reproductive and Developmental Outcomes in Vertebrate and Invertebrate Species

The impact of this compound, also known as PCB 149, on the reproductive health of non-human biological receptors has been primarily documented in vertebrate species, with a noticeable gap in research concerning invertebrates.

Vertebrate Studies: Research has demonstrated that postnatal exposure to PCB 149 can adversely affect the male reproductive system in mammals. In a study using Sprague-Dawley rats, exposure to PCB 149 resulted in significant detrimental effects on sperm quality. nih.gov While parameters such as body weight, testis weight, sperm counts, and levels of serum thyroxine (T4) and testosterone remained unaffected, a number of sperm motility and velocity metrics were significantly decreased. nih.gov Specifically, treatment with PCB 149 led to reductions in sperm motility, curvilinear velocity (VCL), average path velocity (VAP), and straight-line velocity (VSL). nih.gov Furthermore, the amplitude of lateral head displacement (ALH) and beat cross frequency (BCF) were also diminished, indicating a reduced capability of sperm to penetrate oocytes. nih.gov In addition to these effects on sperm function, a significant decrease in free triiodothyronine (T3) concentration was observed in rats exposed to a 96 mg/kg dose of PCB 149. nih.gov

Table 1: Effects of Postnatal PCB 149 Exposure on Sperm Motility Parameters in Rats

| Sperm Parameter | Effect Observed | Citation |

|---|---|---|

| Sperm Motility | Decreased | nih.gov |

| Curvilinear Velocity (VCL) | Decreased | nih.gov |

| Average Path Velocity (VAP) | Decreased | nih.gov |

| Straight-Line Velocity (VSL) | Decreased | nih.gov |

| Amplitude of Lateral Head Displacement (ALH) | Decreased | nih.gov |

| Beat Cross Frequency (BCF) | Decreased | nih.gov |

Invertebrate Studies: Currently, there is a significant lack of specific research on the reproductive and developmental outcomes of this compound exposure in invertebrate species. While general studies have shown that PCB-contaminated sediments can cause significant mortality in benthic invertebrates like Chironomus dilutus and planktonic species such as Daphnia pulex, these findings are not specific to PCB 149. bohrium.com The absence of congener-specific data for invertebrates makes it difficult to assess the precise risks posed by PCB 149 to these crucial components of aquatic and terrestrial ecosystems.

Hepatic Enzyme Induction and Metabolic Alterations in Wildlife

This compound is known to be metabolized by hepatic enzyme systems, leading to its transformation and potential bioactivation or detoxification. The primary metabolic pathway for PCBs involves oxidation catalyzed by cytochrome P450 (CYP) enzymes, which can result in the formation of hydroxylated metabolites (OH-PCBs). nih.govacs.org These metabolites can then undergo further conjugation reactions. nih.govacs.org

Laboratory Findings: In controlled laboratory settings, PCB 149 has been identified as a weak inducer of specific hepatic enzymes. Studies in prepubertal female rats have shown that PCB 149 can weakly induce pentoxyresorufin (B137128) O-dealkylase (PROD) and benzyloxyresorufin O-dealkylase (BROD), enzymes associated with the CYP2B family. This finding suggests that PCB 149 acts as a phenobarbital-type inducer. In the same study, exposure to PCB 149 also led to a modest depletion of serum thyroxine.

Table 2: Hepatic Enzyme Induction by PCB 149 in Female Rats

| Enzyme/Biomarker | Effect Observed |

|---|---|

| Pentoxyresorufin O-dealkylase (PROD) | Weak Induction |

| Benzyloxyresorufin O-dealkylase (BROD) | Weak Induction |

| Serum Thyroxine | Modest Depletion |

Evidence in Wildlife: While direct studies measuring the specific effects of PCB 149 on hepatic enzymes in wildlife are limited, the metabolic transformation of PCBs is a well-documented phenomenon in various wild species. The patterns of PCB congeners found in the tissues of fish-eating mammals, such as seals, otters, and porpoises, provide strong structural evidence for the induction of cytochrome P450 enzymes. researchgate.net The relative concentrations of different PCB congeners in these animals differ significantly from the source mixtures (e.g., Aroclor), indicating that metabolic processes are actively altering the congener profiles. researchgate.net Congeners that are more susceptible to metabolism by CYP1A, CYP2B, and CYP3A enzyme families are found at lower relative concentrations in wildlife tissues, a process that shapes the ultimate toxic potential of the accumulated PCB mixture. researchgate.net Although not specific to PCB 149, this evidence underscores the universal role of hepatic metabolism in the ecotoxicology of PCBs in wild populations.

Species-Specific Sensitivity and Interspecies Variability in Ecotoxicological Responses

The toxicity and ecotoxicological effects of polychlorinated biphenyls are not uniform across all species. Significant interspecies variability exists, driven by differences in uptake, metabolism, and target organ sensitivity. epa.gov The risk assessment of PCB mixtures is complex because toxic responses can be species-dependent. epa.gov

Species with highly active CYP enzyme systems can more readily break down certain PCB structures, potentially leading to faster elimination or, conversely, the production of more toxic metabolites. This metabolic capability is a key determinant of which congeners persist and accumulate in an organism's tissues. Therefore, two species inhabiting the same contaminated environment and consuming similar prey can have vastly different internal PCB profiles and associated health risks. This principle of metabolism-driven variability strongly suggests that different species will exhibit different sensitivities to exposure to PCB 149, although specific toxicological endpoints have not been comparatively quantified.

Future Research Directions and Emerging Issues for 2,2 ,3,4 ,5 ,6 Hexachlorobiphenyl

Elucidation of Uncharacterized Biotransformation Pathways

The biotransformation of polychlorinated biphenyls (PCBs) is a critical determinant of their persistence, bioaccumulation, and toxicity. While the metabolism of some PCB congeners is well-documented, significant knowledge gaps remain for 2,2',3,4',5',6-hexachlorobiphenyl (PCB 149). Future research must prioritize the complete mapping of its metabolic fate in various organisms to accurately assess its toxicological risk.

Current understanding points to several general biotransformation routes for PCBs, including microbial degradation through both anaerobic and aerobic pathways, as well as metabolism in plants and animals. For highly chlorinated PCBs, anaerobic dehalogenation, where a chlorine atom is replaced by hydrogen, is a key initial step, often followed by aerobic degradation of the resulting less-chlorinated congeners. In animals, metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of hydroxylated metabolites (OH-PCBs). These can be further conjugated to form sulfates or glucuronides, which are generally more water-soluble and easier to excrete. However, some of these metabolites can be more toxic than the parent compound.

For PCB 149 specifically, the formation of 4-MeSO2-PCB 149 has been identified, indicating that metabolic pathways do exist for this congener. The metabolism of PCBs is highly dependent on the chlorine substitution pattern. The asymmetric structure of PCB 149, with a highly chlorinated 2,3,6-trichlorophenyl ring and a less crowded 2,4,5-trichlorophenyl ring, likely influences its interaction with metabolic enzymes. Research on other hexachlorobiphenyls has shown that metabolism can be significantly affected by the positions of chlorine atoms. For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) is notoriously resistant to metabolism, whereas 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) is more readily metabolized.

A significant area for future investigation is the potential for reductive dechlorination of PCB 149 in the environment and in vivo, and the subsequent metabolic fate of the resulting lower-chlorinated congeners. The specific CYP isozymes involved in the oxidation of PCB 149 are also not fully characterized. Understanding which enzymes are responsible for its biotransformation is crucial for predicting its metabolic rate in different species and individuals. Furthermore, the potential for the formation of other, currently unidentified, reactive metabolites, such as arene oxides, needs to be explored, as these intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.

Table 1: Known and Potential Biotransformation Pathways for PCBs

| Pathway | Description | Relevance to PCB 149 |

| Anaerobic Reductive Dechlorination | Removal of chlorine atoms under anaerobic conditions, typically by microorganisms in sediments. | Highly relevant for a hexachlorobiphenyl. The specific dechlorination products of PCB 149 are an area for future research. |

| Aerobic Degradation | Oxidation of the biphenyl (B1667301) rings by microorganisms, often following dechlorination. | Potentially relevant for the degradation of any less-chlorinated metabolites of PCB 149. |

| Cytochrome P450-mediated Oxidation | Hydroxylation of the biphenyl rings by enzymes in animals, leading to OH-PCBs. | Confirmed to occur, with the formation of MeSO2-PCB metabolites. The specific hydroxylated intermediates are not fully elucidated. |

| Conjugation Reactions | Addition of sulfate (B86663) or glucuronic acid to OH-PCBs to facilitate excretion. | A likely subsequent metabolic step for any hydroxylated metabolites of PCB 149. |

| Photodegradation | Breakdown of PCBs by sunlight, which can lead to dechlorination. | A potential environmental fate process, particularly in surface waters. |

Development of Advanced Non-Targeted Analytical Techniques

The comprehensive analysis of PCBs and their transformation products in environmental and biological matrices presents a significant analytical challenge. Traditional targeted analyses, which look for a predefined list of compounds, are often insufficient to capture the full spectrum of PCB congeners and their metabolites that may be present. Future research will increasingly rely on the development and application of advanced non-targeted analysis (NTA) techniques to uncover the complete picture of PCB contamination.

NTA aims to identify as many compounds as possible in a sample without prior knowledge of their presence. This is particularly valuable for PCBs, where environmental weathering, metabolism, and abiotic degradation can lead to complex mixtures that differ significantly from the original commercial Aroclor formulations. High-resolution mass spectrometry (HRMS), often coupled with advanced separation techniques like two-dimensional gas chromatography (GCxGC) or comprehensive two-dimensional liquid chromatography (LCxLC), is the cornerstone of NTA. These powerful instruments can detect thousands of chemical signals in a single sample, providing a wealth of information.

However, the widespread adoption of NTA for routine monitoring of compounds like this compound faces several hurdles that are active areas of research. A major challenge is the processing and interpretation of the vast datasets generated by HRMS. Distinguishing between true chemical signals and background noise or artifacts is a complex task. Furthermore, the identification of unknown compounds without analytical standards is a significant bottleneck. This often involves matching mass spectra to libraries, but for many PCB metabolites and degradation products, reference spectra are not available. The development of more comprehensive spectral libraries and advanced in-silico prediction tools for fragmentation patterns is therefore crucial.

Another area of focus is the issue of co-elution, where multiple compounds are not fully separated by the chromatography system and enter the mass spectrometer at the same time. This can complicate identification and quantification. Improving chromatographic separation and developing advanced data deconvolution algorithms are key to addressing this problem.

Table 2: Comparison of Targeted vs. Non-Targeted Analytical Approaches for PCBs

| Feature | Targeted Analysis | Non-Targeted Analysis (NTA) |

| Scope | Pre-defined list of known PCB congeners. | Aims to detect all measurable compounds in a sample. |

| Primary Goal | Quantification of specific, known compounds. | Identification of known and unknown compounds; hypothesis generation. |

| Instrumentation | Typically gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). | High-resolution mass spectrometry (HRMS) coupled with advanced chromatography (GCxGC, LC-HRMS). |

| Advantages | High sensitivity and accuracy for target analytes; well-established methods. | Broader chemical coverage; potential to discover novel metabolites and degradation products. |

| Challenges | May miss important unknown or unexpected contaminants. | Data complexity; identification of unknowns; quantification without standards. |

Refinement of Ecological Risk Assessment Methodologies for Congener-Specific Effects

Historically, the risk assessment of PCBs has often been based on the analysis of commercial mixtures known as Aroclors. However, this approach is increasingly recognized as inadequate because the composition of PCBs in the environment changes over time due to processes collectively known as "weathering." Future research will focus on refining ecological risk assessment methodologies to be more specific to individual congeners like this compound, taking into account their unique toxicities and environmental behaviors.

Weathering processes, including partitioning, transport, degradation, and bioaccumulation, alter the congener profile of PCBs in different environmental compartments. For instance, less chlorinated PCBs are generally more volatile and susceptible to biodegradation, while more highly chlorinated congeners tend to sorb to sediments and bioaccumulate in food webs. This means that the PCB mixture an organism is exposed to can be very different from the original source mixture.

Therefore, a congener-specific approach to risk assessment is essential. Different PCB congeners have different toxicological properties. Some, known as dioxin-like PCBs, exert their toxicity through the aryl hydrocarbon receptor (AhR), while others, the non-dioxin-like PCBs, have different mechanisms of action. Research has shown that PCB 149 can act as a full agonist at the ryanodine (B192298) receptor, a component of calcium channels in muscle and nerve cells, which is a mechanism independent of the AhR. This highlights the importance of understanding the specific toxic effects of individual congeners.

Future refinements in ecological risk assessment will need to incorporate congener-specific data on toxicity, bioaccumulation potential, and metabolism. This requires more extensive toxicological testing of individual congeners and the development of more sophisticated models that can predict the fate and effects of complex environmental mixtures. The use of relative potency factors (REPs) or toxic equivalency factors (TEFs) for dioxin-like PCBs has been a step in this direction, but similar frameworks for the diverse effects of non-dioxin-like PCBs are needed.

Table 3: Rationale for Congener-Specific Ecological Risk Assessment

| Factor | Aroclor-Based Assessment | Congener-Specific Assessment |

| Environmental Relevance | Does not reflect the altered PCB profiles found in the environment due to weathering. | Accurately represents the composition of PCBs that organisms are actually exposed to. |

| Toxicity Assessment | Averages the toxicity of many congeners, potentially under- or overestimating risk. | Allows for the assessment of risk based on the specific toxic potencies of individual congeners. |

| Bioaccumulation | Does not account for the differential bioaccumulation of congeners in the food web. | Can model and predict the bioaccumulation of specific congeners in different species and trophic levels. |

| Regulatory Decisions | May lead to overly broad or insufficient remedial actions. | Enables more targeted and effective risk management and remediation strategies. |

Impact of Climate Change on Environmental Fate and Transport

Climate change is poised to significantly alter the global distribution and fate of persistent organic pollutants (POPs) like this compound. Emerging research indicates that rising global temperatures, changing precipitation patterns, and melting ice will remobilize and redistribute PCBs that are currently trapped in environmental sinks such as soil, water, and ice.

One of the most significant impacts of a warming climate is the increased volatilization of PCBs from primary and secondary sources. As temperatures rise, the vapor pressure of PCBs increases, leading to greater emissions from contaminated soils, sediments, and water bodies into the atmosphere. This process, often referred to as the "grasshopper effect," facilitates the long-range atmospheric transport of PCBs to remote regions like the Arctic. Models predict that the atmospheric concentrations of some PCB congeners in the Arctic could increase as a result of climate change.

Changes in ice cover will also play a crucial role. The retreat of Arctic sea ice exposes more of the ocean surface, which can lead to increased deposition of airborne PCBs into the water. Conversely, melting glaciers and ice sheets can release historically deposited PCBs into downstream ecosystems.

Furthermore, climate change is expected to alter the bioavailability of PCBs. Increased temperatures can enhance biodegradation rates in soil and water, potentially leading to a faster breakdown of some congeners. However, changes in organic carbon cycling in soils and aquatic systems could also affect how strongly PCBs are bound to particles, which in turn influences their

常见问题

Q. What are the key analytical challenges in detecting 2,2',3,4',5',6-Hexachlorobiphenyl in environmental samples?

Detection requires high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to distinguish it from co-eluting congeners like PCB-138. Confirmation ions (e.g., m/z 360, 218, 290) and retention time locking (21.81 minutes on DB-5MS columns) are critical for specificity. Matrix effects in sediment or biota necessitate cleanup steps like silica gel chromatography .

Q. How is this congener quantified in biological tissues?

Soxhlet extraction followed by cleanup with sulfuric acid-impregnated silica gel is standard. Quantification via GC-ECD or GC-MS employs internal standards such as 2,2',4,4',5,5'-Hexachloro[13C12]biphenyl to correct for recovery losses (typically 70–130%). Method detection limits (MDLs) for tissues are ≤0.8 µg/kg .

Q. What are the primary toxicity endpoints observed in mammalian models?

Neonatal exposure in rats (0.5–5 mg/kg/day) disrupts endocrine function, reducing serum testosterone and altering sperm motility. Hepatic enzyme induction (e.g., CYP1A1) is a biomarker of exposure. Studies emphasize congener purity (>98%) to avoid confounding effects from impurities .

Advanced Research Questions

Q. How can conflicting toxicological data between studies be resolved?

Contradictions arise from differences in congener mixtures (e.g., co-exposure to PCB-153), exposure routes (dietary vs. intraperitoneal), or metabolic variability across species. Meta-analyses should apply toxic equivalency factors (TEFs) and adjust for congener-specific pharmacokinetics .

Q. What experimental designs optimize developmental neurotoxicity assessments?

Use timed-pregnant rodent models with gestational (GD10–GD21) and lactational exposure. Behavioral tests (e.g., Morris water maze) paired with thyroid hormone assays and hippocampal transcriptomics are recommended. Control for litter effects via cross-fostering .

Q. How do retention time shifts affect identification in complex matrices?

Column aging or matrix co-extractives can alter retention times. Mitigate this by using retention time locking (RTL) protocols and dual-column confirmation (e.g., DB-5MS and DB-17MS). Confirmatory ions must meet intensity ratios (e.g., m/z 360:290 ± 20%) .

Q. What methodologies assess environmental persistence in sediments?

Apply OECD Guideline 308 with 14C-labeled this compound. Monitor aerobic/anaerobic degradation via LC-MS/MS and measure bioaccumulation factors in benthic invertebrates (e.g., Lumbriculus variegatus). Half-lives range from 180–450 days in freshwater sediments .

Q. How is EPA Method 1668a validated for aqueous samples?

Validation requires MDLs ≤0.5 pg/L, precision (RSD <15%), and isotope dilution using 13C-labeled internal standards. Confirmatory ions (e.g., m/z 360/362) must meet EPA’s ion ratio criteria (±25%). Matrix spikes in groundwater show recoveries of 85–115% .

Q. What statistical approaches clarify congener-specific effects in mixtures?

Principal component analysis (PCA) of congener profiles isolates contributions of this compound. Multivariate regression models with likelihood ratio tests compare nested datasets (e.g., with/without the target congener) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。